N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide
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Overview
Description
N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide is a complex organic compound that features a trichloromethyl group, a nitrophenyl group, and a thioureido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: This can be achieved by reacting a suitable precursor with trichloromethyl reagents under controlled conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced through nitration reactions, often using nitric acid or other nitrating agents.
Thioureido Linkage Formation: This step involves the reaction of the intermediate with thiourea or its derivatives under specific conditions to form the thioureido linkage.
Acetylation: The final step is the acetylation of the intermediate to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the nucleophile used but could include various substituted derivatives.
Scientific Research Applications
N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds might include other thioureido derivatives or nitrophenyl compounds. Compared to these, N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-acetamide may offer unique properties such as higher reactivity, specific biological activity, or improved stability.
List of Similar Compounds
- This compound
- N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-formamide
- N-(2,2,2-Trichloro-1-(3-(2-nitro-phenyl)-thioureido)-ethyl)-propionamide
Properties
Molecular Formula |
C11H11Cl3N4O3S |
---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H11Cl3N4O3S/c1-6(19)15-9(11(12,13)14)17-10(22)16-7-4-2-3-5-8(7)18(20)21/h2-5,9H,1H3,(H,15,19)(H2,16,17,22) |
InChI Key |
ZNKWACYHILXUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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